Scandine Nb-oxide

Übersicht

Beschreibung

Scandine Nb-oxide, also known as niobium oxide, is a compound with the chemical formula C21H22N2O4 . It is a powder that is used for laboratory purposes .

Synthesis Analysis

Niobium oxides can be synthesized by hydrothermal and heat treatment processes . In one study, five types of niobium(V) oxides were synthesized and their structural properties and catalytic activities for the hydrogen absorption/desorption reactions of magnesium were characterized . Another study discussed the solvothermal synthesis from niobium chloride in benzyl alcohol .

Molecular Structure Analysis

The molecular structure of this compound is consistent with its chemical formula C21H22N2O4 . The structure of niobium oxide strongly depends on the precursors, synthesis methods, and heat-treatment conditions . Niobium oxides form different types of crystal structures, such as monoclinic, orthorhombic, pseudohexagonal, and tetragonal .

Chemical Reactions Analysis

Niobium oxides have been found to improve the reaction kinetics of the hydrogen desorption/absorption reactions . The catalytic activities for the hydrogen desorption were comparable, while the hydrogen absorption rates were significantly different for each synthesized niobium oxide .

Physical And Chemical Properties Analysis

This compound is a powder . The compound is protected from air and light, and it is recommended to be stored in a refrigerated or frozen state (2-8 °C) .

Wissenschaftliche Forschungsanwendungen

Alkaloids from Melodinus Henryi with Anti-Inflammatory Activity : A study isolated a new scandine-type monoterpenoid alkaloid, demonstrating significant anti-inflammatory activities in vitro (Yu et al., 2018).

Enhanced Cell Uptake of Superparamagnetic Iron Oxide Nanoparticles : This research developed functionalized nanoparticles for improved cellular uptake, useful in magnetic resonance imaging (MRI) for diseases like cancer (Martin et al., 2008).

Study on the Alkaloids of Melodinus Tenuicaudatus : It identified various alkaloids, including scandine, from Melodinus Tenuicaudatus, suggesting their potential medicinal properties (Zhou et al., 1988).

Magnetic Nanoparticles for Safe Medical Imaging : The use of iron oxide nanoparticle tracers in Magnetic Particle Imaging (MPI) as a safer alternative for Chronic Kidney Disease patients is discussed, highlighting their potential in medical imaging (Goodwill et al., 2012).

Synthesis and Surface Engineering of Iron Oxide Nanoparticles for Biomedical Applications : This review discusses the use of superparamagnetic iron oxide nanoparticles in various biomedical applications, including MRI, tissue repair, and drug delivery (Gupta & Gupta, 2005).

Nanotechnology Applications in Cancer : This article addresses the use of iron oxide nanocrystals, among others, in cancer diagnosis and treatment, illustrating their role in molecular imaging and targeted therapy (Nie et al., 2007).

Recent Advances in Iron Oxide Nanocrystal Technology for Medical Imaging : Discusses the clinical applications of superparamagnetic iron oxide particles in cellular imaging and their potential in detecting various diseases (Corot et al., 2006).

Alkaloids in Melodinus Fusiformis : Identified scandine Nb-oxide among other compounds in Melodinus Fusiformis, suggesting its potential medicinal use (Xiaosheng, 2012).

Hafnia (HfO2) Nanoparticles as an X-ray Contrast Agent and Mid-Infrared Biosensor : Explores the potential of HfO2 nanoparticles in medical imaging and biosensing, highlighting the multifunctional capabilities of such materials (McGinnity et al., 2016).

Wirkmechanismus

While specific information on the mechanism of action for Scandine Nb-oxide was not found, it’s known that niobium oxides have been studied for their use in electrochemical devices and catalysis . They have rich redox chemistry (Nb 5+ /Nb 4+, Nb 4+ /Nb 3+) which makes them very promising materials .

Zukünftige Richtungen

Niobium-based oxides have emerged as prominent materials for batteries, supercapacitors, and fuel cell technologies . Their unique chemical stability under acid conditions is favorable for practical fuel-cell operation . Future research and development of niobium-based oxide compounds for next-generation electrochemical devices are expected .

Eigenschaften

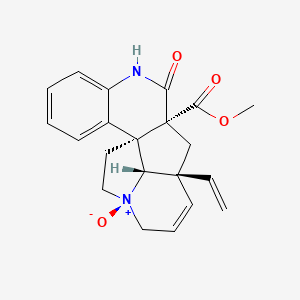

IUPAC Name |

methyl (1S,10R,12S,16R,19S)-12-ethenyl-16-oxido-9-oxo-8-aza-16-azoniapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-3-19-9-6-11-23(26)12-10-20(16(19)23)14-7-4-5-8-15(14)22-17(24)21(20,13-19)18(25)27-2/h3-9,16H,1,10-13H2,2H3,(H,22,24)/t16-,19-,20+,21+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEXDLSGCZTMEH-FCBYNPDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3(C=CC[N+]4(C3C1(CC4)C5=CC=CC=C5NC2=O)[O-])C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12C[C@@]3(C=CC[N@+]4([C@@H]3[C@@]1(CC4)C5=CC=CC=C5NC2=O)[O-])C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.